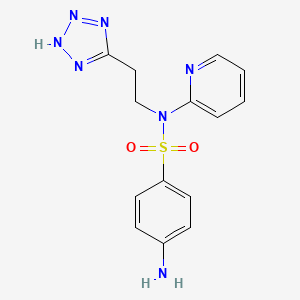
4-Amino-N-2-pyridinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-2-pyridinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-2-pyridinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate nitriles with sodium azide under acidic conditions. The pyridine and benzenesulfonamide moieties are then introduced through nucleophilic substitution reactions, often using pyridine derivatives and sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-N-2-pyridinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
4-Amino-N-2-pyridinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-Amino-N-2-pyridinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer effects. The tetrazole ring and sulfonamide group play key roles in these interactions by forming strong hydrogen bonds and electrostatic interactions with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Sulfapyridine: Another sulfonamide compound with similar antimicrobial properties.
Dabigatran: A compound with a tetrazole ring used as an anticoagulant.
Losartan: Contains a tetrazole ring and is used as an antihypertensive agent.
Uniqueness
4-Amino-N-2-pyridinyl-N-(2-(1H-tetrazol-5-yl)ethyl)benzenesulfonamide is unique due to its combination of a pyridine ring, tetrazole ring, and sulfonamide group, which provides a versatile platform for various chemical modifications and applications .
Propiedades
Número CAS |
69518-41-8 |
|---|---|
Fórmula molecular |
C14H15N7O2S |
Peso molecular |
345.38 g/mol |
Nombre IUPAC |
4-amino-N-pyridin-2-yl-N-[2-(2H-tetrazol-5-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C14H15N7O2S/c15-11-4-6-12(7-5-11)24(22,23)21(14-3-1-2-9-16-14)10-8-13-17-19-20-18-13/h1-7,9H,8,10,15H2,(H,17,18,19,20) |
Clave InChI |
CZSHNVBLPFCMFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)N(CCC2=NNN=N2)S(=O)(=O)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


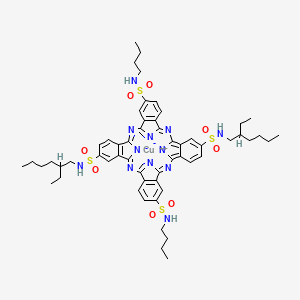
![6-Oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14461641.png)
![1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one](/img/structure/B14461648.png)
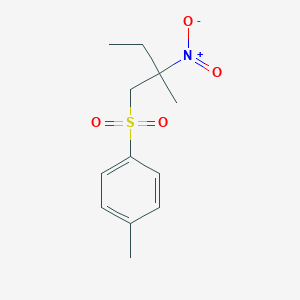


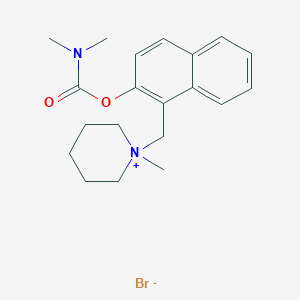

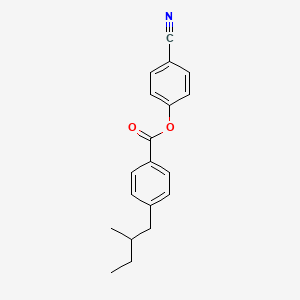
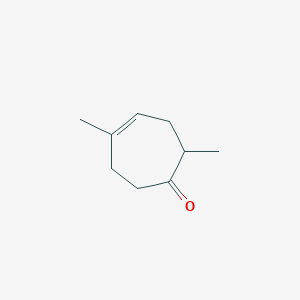
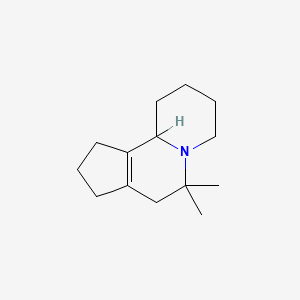
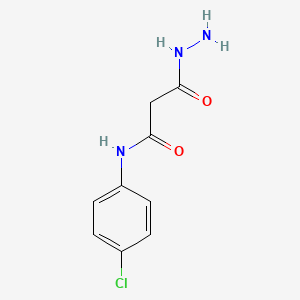
![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14461708.png)

